4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
4-pyrazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-7-5-8-4-6(7)10-3-1-2-9-10/h1-3,6-8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKWPEFZIQKZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1249433-67-7)
- Structure : Differs by a methyl group at the pyrazole’s 1-position and a hydroxymethyl group on pyrrolidine.
- Molecular Formula : C₉H₁₅N₃O.
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol (CAS 1598128-08-5)
Table 1: Substituent Effects on Pyrazole-Modified Pyrrolidines
| Compound | Substituent (Pyrazole) | Functional Group (Pyrrolidine) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 4-(1H-Pyrazol-1-yl)pyrrolidin-3-ol | H (1-position) | -OH (3-position) | C₇H₁₁N₃O | 153.18 g/mol |
| [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol | CH₃ (1-position) | -CH₂OH (3-position) | C₉H₁₅N₃O | 181.24 g/mol |
| 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol | CH₂CH₃ (1-position) | -O- (4-position), -OH (3-position) | C₉H₁₅N₃O₂ | 197.23 g/mol |
Ring System Analogues: Piperidine vs. Pyrrolidine
Piperidine, 4-(1H-pyrazol-1-yl)(9CI) (CAS 762240-09-5)
- Structure : Six-membered piperidine ring with pyrazole at the 4-position.
Functional Group Modifications
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and (1b) () incorporate pyrrolidin-3-ol derivatives into larger pharmacophores. These structures demonstrate how substituents (e.g., phenylethyl groups) on the pyrrolidine nitrogen can modulate steric bulk and electronic effects, impacting antiviral activity .
Preparation Methods
Synthesis of the Pyrrolidin-3-ol Core
The pyrrolidin-3-ol scaffold, particularly the (3S)-pyrrolidin-3-ol enantiomer, is a key intermediate in the synthesis of compounds like 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. A patented process (EP4382529A1) describes an efficient, scalable, and GMP-compliant method to prepare pure (3S)-pyrrolidin-3-ol with high optical and chemical purity, which is critical for pharmaceutical applications.
Key steps in the synthesis of (3S)-pyrrolidin-3-ol:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| (a) Esterification | Aminohydroxybutyric acid (IV) is esterified with methanol in the presence of sulfuric acid or acetyl chloride to form methyl ester hydrochloride (V). | Methanol (6-15 equiv), 55-70 °C, 2-4 h reflux | High yield; formation of crystalline intermediate |
| (b) Lactam Formation | Treatment of the ester with potassium carbonate and water to induce cyclization to a lactam intermediate. | Mild aqueous conditions | Crystalline intermediate, easy isolation |
| (c) Reduction | Lactam is reduced using sodium borohydride (4 equivalents) in diglyme, followed by acidification with concentrated sulfuric acid and heating at 80 °C for 12 h to yield (3S)-pyrrolidin-3-ol. | Diglyme solvent, 25 °C to 80 °C, 12 h | High purity, scalable |
| (d) Hydrochloride Salt Formation | Conversion of free base to hydrochloride salt for stability and handling. | Standard acid-base reaction | High optical purity |
This process achieves an overall theoretical yield of approximately 44% over four steps, emphasizing the use of crystalline intermediates for ease of purification and regulatory compliance.
Research Findings and Optimization
- The patented process for pyrrolidin-3-ol emphasizes crystalline intermediates for ease of isolation and high purity, which is crucial for pharmaceutical-grade compounds.
- Metal-free and mild conditions for pyrazole conjugation reduce the need for expensive catalysts and harsh reagents, improving sustainability and cost-effectiveness.
- Functionalization of pyrazole rings at specific positions (e.g., 4-position) has been achieved via gas-phase and solution-phase methods, indicating potential routes to modify the pyrazolyl substituent after attachment.
- Spectroscopic characterization (NMR, X-ray diffraction) confirms the structural integrity and substitution pattern of pyrazole derivatives, guiding synthetic optimization.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidin-3-ol synthesis | Esterification → Lactam formation → Reduction → Salt formation | Aminohydroxybutyric acid, methanol, acetyl chloride, sodium borohydride, sulfuric acid | High purity, scalable, GMP-compliant | Multi-step, moderate overall yield |
| Pyrazole attachment | Nucleophilic substitution, metal-free coupling, thioamide intermediates | Pyrazole derivatives, DMF, β-cyclodextrin, Et3N, reflux | Mild conditions, metal-free, good yields | Requires optimization for regioselectivity |
| Functionalization of pyrazole | Gas-phase pyrolysis, solution-phase modification | Meldrum’s acid derivatives, thermal N-protecting groups | Enables diverse substitution patterns | Complex intermediates, temperature control needed |
The preparation of this compound involves two main synthetic challenges: the efficient synthesis of the (3S)-pyrrolidin-3-ol core and the selective introduction of the pyrazolyl group. The patented method for pyrrolidin-3-ol provides a robust, scalable foundation with high purity suitable for pharmaceutical use. Subsequent pyrazole conjugation can be achieved via metal-free coupling or nucleophilic substitution under mild conditions, supported by modern synthetic methodologies. Further functionalization of the pyrazole ring is possible through advanced thermal or solution-phase techniques, offering versatility for derivative synthesis.
This integrated approach ensures a professional, cost-effective, and scalable route to this compound, meeting both industrial and research demands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
